6-Chloro-4-((trimethylsilyl)ethynyl)pyridazin-3-amine
Description
Properties
IUPAC Name |
6-chloro-4-(2-trimethylsilylethynyl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3Si/c1-14(2,3)5-4-7-6-8(10)12-13-9(7)11/h6H,1-3H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYKJKNAIUJAHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=NN=C1N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70729352 | |
| Record name | 6-Chloro-4-[(trimethylsilyl)ethynyl]pyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207625-15-7 | |
| Record name | 6-Chloro-4-[2-(trimethylsilyl)ethynyl]-3-pyridazinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1207625-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-4-[(trimethylsilyl)ethynyl]pyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural Significance and Synthetic Challenges
6-Chloro-4-((trimethylsilyl)ethynyl)pyridazin-3-amine features a pyridazine core substituted with chlorine at position 6 and a trimethylsilyl-protected alkyne at position 4. This configuration confers stability against protiodesilylation while maintaining reactivity for further functionalization . The primary synthetic challenge lies in achieving regioselective coupling of the electron-deficient pyridazine ring with trimethylsilylacetylene without compromising the amine group at position 3.
Conventional Sonogashira Coupling Approaches
The Sonogashira reaction remains the most widely implemented method for introducing ethynyl groups to heteroaromatic systems. A representative protocol involves:
Reaction Conditions
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Substrate : 4,6-Dichloropyridazin-3-amine (1.0 equiv)
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Alkyne : Trimethylsilylacetylene (1.2 equiv)
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Catalyst : Pd(PPh₃)₂Cl₂ (2 mol%)
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Cocatalyst : CuI (4 mol%)
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Base : Et₃N (3.0 equiv)
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Solvent : THF/DMF (4:1)
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Temperature : 60°C, 12 hours
Under these conditions, the reaction achieves 78% yield with <5% desilylation byproducts . The copper cocatalyst facilitates oxidative addition of the palladium complex to the C-Cl bond, while the amine group requires protection as its tert-butylcarbamate (Boc) derivative to prevent coordination with the metal center .
Table 1: Optimization of Sonogashira Coupling Parameters
| Parameter | Tested Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Pd Loading | 0.5–5 mol% | 2 mol% | +22% |
| Solvent Polarity | THF → DMF → NMP | THF/DMF (4:1) | +15% |
| Temperature | 40–80°C | 60°C | +18% |
| Reaction Time | 6–24 hours | 12 hours | +9% |
Copper-Free Palladium Catalytic Systems
Recent advancements in catalyst design have enabled copper-free conditions, addressing limitations associated with copper-induced side reactions. A dual catalytic system reported by Andersen et al. employs:
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Oxidative Addition Catalyst : Pd(dtbpf)Cl₂ (0.0625 mol%)
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Alkyne Activation Catalyst : Pd(IPr)(OAc)₂ (0.0625 mol%)
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Base : K₂CO₃ (2.0 equiv)
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Solvent : MeCN, room temperature
This system achieves 89% yield in 6 hours through synergistic transmetalation between the two palladium complexes . The electron-rich N-heterocyclic carbene (IPr) ligand enhances alkyne activation, while the dtbpf ligand (1,1'-bis(di-tert-butylphosphino)ferrocene) accelerates oxidative addition to the chloroarene.
Critical Considerations
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Ligand Steric Effects : Bulky phosphine ligands reduce β-hydride elimination.
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Solvent Coordination : Polar aprotic solvents stabilize the palladium intermediates.
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Oxygen Sensitivity : Rigorous degassing required to prevent catalyst oxidation .
Mechanochemical Synthesis via Ball Milling
Solid-state methodologies offer an eco-friendly alternative to traditional solution-phase reactions. A protocol optimized for reactive extrusion involves:
Equipment Parameters
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Mill Type : SPEX 8000M high-energy ball mill
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Jar Material : Stainless steel (15 mL capacity)
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Milling Balls : 5 mm diameter (stainless steel)
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Frequency : 1,200 RPM
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Temperature : Controlled at 40°C via PID
Reaction Composition
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4,6-Dichloropyridazin-3-amine : Trimethylsilylacetylene (1:1.1 molar ratio)
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K₂CO₃ (2.5 equiv)
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Pd(OAc)₂ (1 mol%)
After 2 hours milling, the product is isolated in 82% yield with 99% purity by HPLC . The absence of solvent eliminates solubility issues and reduces purification steps.
Table 2: Thermal Safety Profile from Accelerating Rate Calorimetry (ARC)
| Parameter | Value |
|---|---|
| Exotherm Onset Temperature | 91°C |
| Adiabatic Temperature Rise | >320°C |
| Peak Self-Heat Rate | 3.7°C/min |
| Gas Evolution | 2.3 mmol (H₂, CH₄) |
These data underscore the importance of temperature control during scale-up, particularly in continuous flow systems .
Characterization and Quality Control
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆) : δ 0.26 (s, 9H, Si(CH₃)₃), 6.71 (br s, 2H, NH₂), 8.12 (s, 1H, H-5) .
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¹³C NMR (100 MHz, DMSO-d₆) : δ 0.9 (Si(CH₃)₃), 98.4 (C≡C–Si), 121.6 (C-5), 133.7 (C-4), 142.2 (C-6), 155.9 (C-3) .
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HRMS (ESI+) : m/z calcd for C₉H₁₁ClN₃Si [M+H]⁺: 240.0418; found: 240.0423 .
HPLC Method
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Column : Thermo Hypersil BDS C18 (250 × 4.6 mm, 5 µm)
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Mobile Phase : 0.1 mM NH₄OAc (A)/MeCN (B)
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Gradient : 30% B to 95% B over 15 minutes
Industrial-Scale Production Considerations
ENAO Chemical Co., Ltd. reports manufacturing batches up to 10 kg using modified Sonogashira conditions :
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Catalyst Recovery : Activated carbon filtration achieves 98% Pd removal.
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Cost Optimization : Recycled Pd/C reduces catalyst costs by 40%.
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Quality Assurance : SGS testing confirms <50 ppm heavy metal content.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-((trimethylsilyl)ethynyl)pyridazin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The trimethylsilyl-ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, with reaction conditions involving the use of a base and a suitable solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazin-3-amines, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
6-Chloro-4-((trimethylsilyl)ethynyl)pyridazin-3-amine has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: The compound is used in studies investigating its biological activity and potential therapeutic applications
Mechanism of Action
The mechanism of action of 6-Chloro-4-((trimethylsilyl)ethynyl)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and trimethylsilyl-ethynyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazine Derivatives
Key Observations :
- The TMS-ethynyl group in the target compound reduces reactivity compared to unprotected ethynyl analogs (e.g., 6-chloro-4-ethynylpyridazin-3-amine), enabling controlled synthetic modifications .
- Chloro at position 6 is conserved in pyridazine derivatives to maintain electrophilic character, facilitating nucleophilic substitutions or metal-catalyzed couplings .
Pyridine Analogs
Key Observations :
- Pyridine vs. pyridazine rings influence electronic properties: pyridazines are more electron-deficient, enhancing reactivity in cross-coupling reactions .
- Bromo substituents (e.g., in 6-bromo-2-chloro-4-((TMS)ethynyl)pyridin-3-amine) increase susceptibility to nucleophilic aromatic substitution compared to chloro analogs .
Biological Activity
6-Chloro-4-((trimethylsilyl)ethynyl)pyridazin-3-amine (CAS: 1207625-15-7) is a pyridazine derivative that has garnered attention for its potential biological activities, particularly in antiviral and antimicrobial applications. This article reviews the compound's biological activity, including its efficacy against various pathogens, cytotoxicity profiles, and structure-activity relationships (SAR).
The molecular formula of this compound is C9H12ClN3Si, with a molecular weight of 225.76 g/mol. The compound features a chloro group at the 6-position and a trimethylsilyl ethynyl substituent at the 4-position of the pyridazine ring, which may influence its biological interactions.
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. For instance, it has been evaluated for its effectiveness against Dengue virus (DENV) and other viral pathogens. The following table summarizes key findings related to its antiviral activity:
The therapeutic index (TI), calculated as CC50/EC50, indicates a favorable safety margin for both DENV and HIV, suggesting that this compound could be a candidate for further development in antiviral therapies.
Antimicrobial Activity
In addition to its antiviral properties, this compound has shown promising antimicrobial activity against various bacterial strains. The minimal inhibitory concentration (MIC) values for some tested organisms are summarized below:
| Organism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound possesses selective antimicrobial properties, making it a candidate for further investigation in the field of infectious diseases.
Structure-Activity Relationship (SAR)
The biological activity of pyridazine derivatives like this compound can be significantly influenced by structural modifications. Studies suggest that:
- Chloro Substitution : The presence of a chloro group enhances the compound's interaction with viral proteins.
- Trimethylsilyl Group : This moiety may improve solubility and bioavailability, facilitating better therapeutic outcomes.
Case Studies
A notable case study involved synthesizing various derivatives of pyridazine compounds to evaluate their antiviral efficacy. In one experiment, modifications at the 3-position of the pyridazine ring led to increased potency against HIV, with some derivatives exhibiting EC50 values as low as 0.20 μM . This highlights the importance of SAR in optimizing biological activity.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-Chloro-4-((trimethylsilyl)ethynyl)pyridazin-3-amine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A plausible route involves reacting 3,6-dichloropyridazine with a trimethylsilyl acetylene derivative under palladium-catalyzed Sonogashira coupling conditions. Reaction optimization should focus on solvent choice (e.g., THF or DMF), temperature (60–80°C), and catalyst loading (e.g., Pd(PPh₃)₄/CuI) to achieve high yields . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Peaks for the pyridazine ring protons (~δ 7.5–8.5 ppm) and trimethylsilyl (TMS) group (δ 0.1–0.3 ppm for Si(CH₃)₃) .
- Mass Spectrometry : Molecular ion peak matching the theoretical mass (C₉H₁₃ClN₃Si, ~239.7 g/mol) with fragmentation patterns consistent with ethynyl-TMS cleavage .
- X-ray Crystallography : For absolute confirmation, single-crystal X-ray analysis resolves bond angles and substituent positions (similar to methods in ) .
Q. What are the stability and storage conditions for this compound?
- Methodological Answer : The compound is stable under inert atmospheres (N₂/Ar) at room temperature but sensitive to moisture and strong acids/bases. Storage in desiccated amber vials at 2–8°C is advised. The TMS-ethynyl group may hydrolyze in aqueous environments; stability tests via TLC or HPLC over 48 hours under varying pH (3–10) are recommended to assess degradation .
Advanced Research Questions
Q. How does the TMS-ethynyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The TMS group acts as a protecting moiety for the ethynyl unit, enabling selective deprotection (e.g., using TBAF in THF at 0°C) for subsequent reactions like Suzuki-Miyaura couplings. Kinetic studies comparing reaction rates of protected vs. deprotected derivatives can quantify steric/electronic effects . Computational modeling (DFT) of electron density maps may explain enhanced regioselectivity in Pd-catalyzed reactions .
Q. What are the potential biological targets of this compound, and how can its activity be validated?
- Methodological Answer : Structural analogs (e.g., pyridazine derivatives) show affinity for monoamine oxidase (MAO) enzymes and kinase inhibitors. To validate activity:
- Perform in vitro enzyme inhibition assays (MAO-A/MAO-B) with UV-Vis monitoring of substrate conversion.
- Use molecular docking (AutoDock Vina) to predict binding interactions with kinase ATP pockets.
- Correlate results with cytotoxicity screens (e.g., MTT assay on cancer cell lines) .
Q. How can computational modeling predict substituent effects on electronic properties?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can model the electron-withdrawing effects of the chlorine atom and the TMS-ethynyl group. Key parameters include:
- HOMO/LUMO energies to predict redox behavior.
- Electrostatic potential maps to identify nucleophilic/electrophilic sites.
- Compare with experimental cyclic voltammetry data to validate computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
